N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide
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Overview
Description
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring and a pyrazole ring, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The triazole and pyrazole rings are then coupled through a condensation reaction with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide, exploiting its chemical reactivity to disrupt the growth of pests or weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of specific enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-phenylpyrazol-4-yl)acetamide
- N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-ethylpyrazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide may exhibit unique properties such as enhanced biological activity, improved stability, or specific reactivity due to the presence of the methyl group on the pyrazole ring. This structural variation can influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-19-9-11(8-16-19)7-13(21)17-14-15-10-20(18-14)12-5-3-2-4-6-12/h8-10,12H,2-7H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXXUAHUZWOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)NC2=NN(C=N2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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